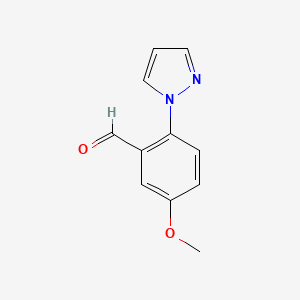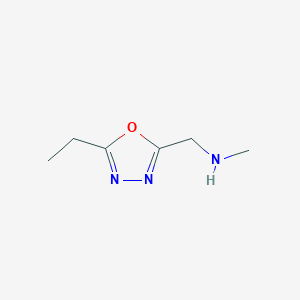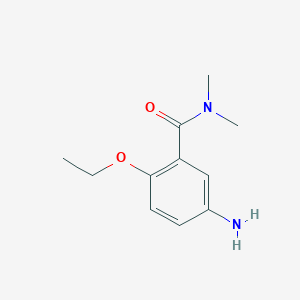
N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine
Descripción general
Descripción
N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine, also known as MTTF, is an amine that has been used in scientific research for a variety of applications. MTTF is an aryl amine, meaning it contains a phenyl group with a substituent attached to the nitrogen atom. MTTF is a versatile molecule that has been used in a wide range of studies, including those involving biochemistry, physiology, and the study of drug mechanisms of action.
Mecanismo De Acción
N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine is an aryl amine, meaning it contains a phenyl group with a substituent attached to the nitrogen atom. This allows N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine to interact with a variety of receptors, including those involved in neurotransmission, cellular signaling pathways, and drug-receptor interactions. N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine binds to these receptors, which can then trigger a variety of physiological effects, depending on the receptor being targeted.
Biochemical and Physiological Effects
N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine has been shown to have a variety of biochemical and physiological effects. In drug research, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine has been used to study the binding of drugs to their target receptors, as well as the effects of drug-receptor interactions on cellular processes. In biochemical and physiological studies, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine has been used to investigate the effect of amines on cell signaling pathways, as well as to study the metabolic pathways involved in the metabolism of amines. In addition, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine has been shown to have an effect on the body’s immune system, as well as on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine in laboratory experiments is its versatility. N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine can be used in a wide range of studies, from drug research to biochemical and physiological studies. Additionally, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine is relatively easy to synthesize and is relatively stable, making it ideal for laboratory experiments. The main limitation of using N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine in laboratory experiments is that it is not always easy to control the concentration of the molecule in the experiment. Additionally, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine can be toxic at high concentrations, so it is important to use the appropriate safety precautions when handling the molecule.
Direcciones Futuras
In the future, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine could be used to study the effects of amines on various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine could be used to investigate the effects of amines on drug metabolism and drug-receptor interactions. N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine could also be used to study the effect of amines on the body’s immune system, as well as on the cardiovascular system. Finally, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine could be used to study the effects of amines on cell signaling pathways and the metabolic pathways involved in the metabolism of amines.
Aplicaciones Científicas De Investigación
N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine has been used in a variety of scientific research applications, from the study of drug mechanisms of action to the investigation of biochemical and physiological effects. In drug research, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine has been used to study the binding of drugs to their target receptors, as well as the effects of drug-receptor interactions on cellular processes. In biochemical and physiological studies, N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine has been used to investigate the effect of amines on cell signaling pathways, as well as to study the metabolic pathways involved in the metabolism of amines.
Propiedades
IUPAC Name |
4-methoxy-N-(oxolan-3-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-12-4-2-11(3-5-12)13-8-10-6-7-15-9-10/h2-5,10,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKHPDAMAWUTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)-N-(tetrahydro-3-furanylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate](/img/structure/B1462410.png)




![1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine](/img/structure/B1462417.png)
![N1-[3-(Trifluoromethyl)benzyl]-1,2-benzenediamine](/img/structure/B1462420.png)

![2-Chloro-6-[(2-chlorophenyl)methoxy]benzaldehyde](/img/structure/B1462424.png)

![N-[(2,4-difluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462427.png)
